3-Chloro-4-(cyclopropylmethoxy)phenol
Overview
Description
“3-Chloro-4-(cyclopropylmethoxy)phenol” is a chemical compound with the molecular formula C10H11ClO2 . It has a molecular weight of 198.65 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H11ClO2/c11-9-5-8 (12)3-4-10 (9)13-6-7-1-2-7/h3-5,7,12H,1-2,6H2 .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature .Scientific Research Applications
Molecular Structure and Spectroscopy
Research has been conducted to understand the molecular structure and spectroscopic data of compounds similar to "3-Chloro-4-(cyclopropylmethoxy)phenol". For instance, studies involving Density Functional Theory (DFT) calculations have provided insights into the geometry, vibrational spectra, and fundamental vibrations of related molecules, highlighting the importance of molecular parameters such as bond length and angle. The intramolecular charge transfer and other molecular characteristics have been investigated through natural bond orbital analysis (NBO), molecular electrostatic potential (MEP), and other quantum chemical calculations (A. Viji et al., 2020).
Synthesis and Characterization
Several studies focus on the synthesis and characterization of complexes and compounds related to "this compound". For example, research on the synthesis, characterization, and crystal structure of zinc(II) complexes derived from similar phenolic compounds has provided valuable insights into their molecular arrangements and potential applications in various fields (Xiao Han et al., 2006).
Biological and Pharmacological Effects
Investigations into the biological and pharmacological effects of phenolic compounds, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities, have been extensively conducted. Chlorogenic acid, a compound structurally related to "this compound", has been studied for its wide range of therapeutic roles, demonstrating the potential health benefits of phenolic compounds (M. Naveed et al., 2018).
Environmental Applications
The environmental applications of chlorinated phenolic compounds, including their oxidative transformation and removal from water sources, have been explored. Studies on the oxidation by manganese oxides and the removal of chlorophenols using nanoparticulate zero-valent iron in Fenton-like systems highlight the environmental significance of these compounds (Huichun Zhang et al., 2003); (Lejin Xu & Jianlong Wang, 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
3-chloro-4-(cyclopropylmethoxy)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c11-9-5-8(12)3-4-10(9)13-6-7-1-2-7/h3-5,7,12H,1-2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPDUBBJXPLRQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1243284-44-7 | |
Record name | 3-chloro-4-(cyclopropylmethoxy)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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